Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate
Description
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate is a fluorinated ester derivative characterized by a 3,3-difluorocyclobutyl substituent at the third carbon of a propanoate backbone, a hydroxyl group at the second carbon, and a methyl ester group. The difluorocyclobutyl moiety introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atoms, which can influence reactivity, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H12F2O3/c1-13-7(12)6(11)2-5-3-8(9,10)4-5/h5-6,11H,2-4H2,1H3 |
InChI Key |
NPEKUURNFAETGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC(C1)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate typically involves the reaction of 3,3-difluorocyclobutanone with methyl 2-hydroxypropanoate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the hydroxypropanoate to the difluorocyclobutanone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,3-difluorocyclobutyl)-2-oxopropanoate.
Reduction: Formation of 3-(3,3-difluorocyclobutyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and functional features of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate with related compounds:
Electronic and Steric Effects
- Alicyclic vs. Aromatic Substituents: The 3,3-difluorocyclobutyl group in the target compound introduces a strained alicyclic system, which may enhance metabolic stability compared to aromatic analogs like (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate. The latter’s aromatic fluorine contributes to resonance effects, while the cyclobutyl fluorine atoms exert inductive electron withdrawal .
- Fluorine vs. Chlorine: Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate () features a chlorine atom, which is more electron-withdrawing than fluorine but less lipophilic.
Physicochemical Properties
- Lipophilicity: The difluorocyclobutyl group likely increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, it may be less lipophilic than the trifluoromethylated compound (), which has higher fluorine content .
- Hydrogen Bonding : The 2-hydroxy group enables hydrogen bonding, a feature absent in the 3-oxo analog (). This could enhance solubility or binding affinity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
